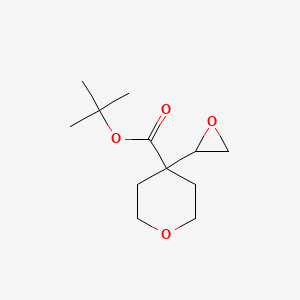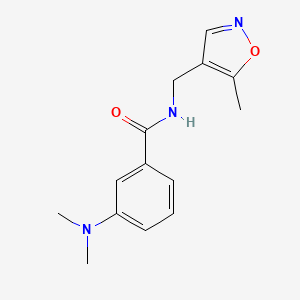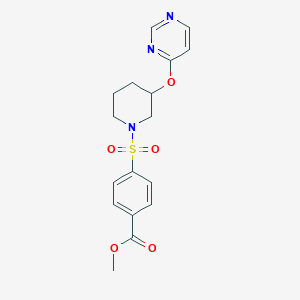
2-(4-acetyl-3-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetyl-3-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a chemical compound that is used in scientific research for various purposes. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a critical role in cellular energy homeostasis and is involved in regulating glucose and lipid metabolism.
Mecanismo De Acción
A-769662 activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit of AMPK. This phosphorylation activates AMPK, leading to increased glucose uptake and fatty acid oxidation. A-769662 has also been shown to inhibit the activity of acetyl-CoA carboxylase, leading to decreased fatty acid synthesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have beneficial effects on glucose and lipid metabolism. It improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. A-769662 also increases fatty acid oxidation and decreases fatty acid synthesis. These effects are mediated by the activation of AMPK and inhibition of acetyl-CoA carboxylase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 is a potent activator of AMPK and has been shown to have beneficial effects on glucose and lipid metabolism. It is a useful tool for studying the role of AMPK in regulating energy metabolism and has potential therapeutic applications for type 2 diabetes and cancer. However, A-769662 has some limitations for lab experiments. It is a small molecule and may have off-target effects. It also has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many future directions for research on A-769662. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the use of A-769662 in combination with other drugs for the treatment of type 2 diabetes and cancer. Additionally, the role of AMPK in other physiological processes, such as inflammation and aging, is an area of active research. Overall, A-769662 is a valuable tool for studying the role of AMPK in regulating energy metabolism and has potential therapeutic applications for various diseases.
Métodos De Síntesis
The synthesis of A-769662 involves the reaction of 4-acetyl-3-fluorophenol with 1-cyano-1,2-dimethylpropylamine in the presence of acetic anhydride and a catalyst. The reaction yields 2-(4-acetyl-3-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Aplicaciones Científicas De Investigación
A-769662 is used in scientific research for various purposes. It is a potent activator of AMPK and has been shown to have beneficial effects on glucose and lipid metabolism. A-769662 has been used to study the role of AMPK in regulating energy metabolism and has been shown to improve insulin sensitivity in animal models of type 2 diabetes. A-769662 has also been used to study the effects of AMPK activation on cancer cells and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-(4-acetyl-3-fluorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-10(2)16(4,9-18)19-15(21)8-22-12-5-6-13(11(3)20)14(17)7-12/h5-7,10H,8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRANUEQGVZQECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC(=C(C=C1)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-3-fluorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)

![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)


![4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2777594.png)
![3-((3,4-Dimethoxyphenethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2777595.png)
![4-Methyl-8-prop-2-enyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11,13-heptaene](/img/structure/B2777597.png)
![ethyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2777599.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2777600.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2777602.png)
